Stereochemical Configuration: Trans vs. Cis
Benzyl trans-3-hydroxymethylcyclohexylcarbamate possesses an unequivocal trans (1R,3R) stereochemical configuration as defined by its IUPAC name (benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate) and unique InChI Key (QYHAKPLUUUMEFH-ZIAGYGMSSA-N) . In direct comparison, the cis isomer is defined as benzyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate with a distinct InChI Key . This stereochemical difference is not trivial; it dictates the relative spatial orientation of the hydroxymethyl and carbamate functionalities, which is a critical determinant for target binding in chiral biological environments and for diastereoselective outcomes in asymmetric synthesis .
| Evidence Dimension | Absolute Stereochemical Configuration |
|---|---|
| Target Compound Data | Trans (1R,3R) configuration; InChI Key: QYHAKPLUUUMEFH-ZIAGYGMSSA-N |
| Comparator Or Baseline | Benzyl cis-3-hydroxymethylcyclohexylcarbamate (CAS 1212180-29-4); Cis (1S,3R) configuration |
| Quantified Difference | Opposite relative stereochemistry at the 1- and 3-positions |
| Conditions | N/A (Structural identity) |
Why This Matters
This absolute stereochemical distinction ensures that any biological assay or synthetic reaction using the trans isomer will yield results that are not reproducible with the cis isomer, mandating precise procurement.
